BenchChemオンラインストアへようこそ!

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Medicinal chemistry Scaffold optimization Drug-likeness

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 858002-18-3) is a disubstituted uracil derivative bearing an acetyl group at the C5 position and a methyl substituent at N3 on the tetrahydropyrimidine-2,4-dione core. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, it is classified as a versatile small-molecule scaffold within the pyrimidinedione family.

Molecular Formula C7H8N2O3
Molecular Weight 168.152
CAS No. 858002-18-3
Cat. No. B2768835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS858002-18-3
Molecular FormulaC7H8N2O3
Molecular Weight168.152
Structural Identifiers
SMILESCC(=O)C1=CNC(=O)N(C1=O)C
InChIInChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12)9(2)6(5)11/h3H,1-2H3,(H,8,12)
InChIKeyXPMBJDVXFAFVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 858002-18-3): Procurement-Grade Physicochemical & Scaffold Reference


5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 858002-18-3) is a disubstituted uracil derivative bearing an acetyl group at the C5 position and a methyl substituent at N3 on the tetrahydropyrimidine-2,4-dione core [1]. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, it is classified as a versatile small-molecule scaffold within the pyrimidinedione family . The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98%, and is supplied exclusively for research and development purposes .

Why 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by Generic Uracil Analogs


Substituting 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with common uracil analogs such as 5-acetyluracil (CAS 6214-65-9) or 3-methyluracil (CAS 608-34-4) introduces measurable liabilities in both physicochemical profile and synthetic utility. The N3-methyl group on the target compound eliminates one hydrogen bond donor (HBD = 1) compared with 5-acetyluracil (HBD = 2), reducing the topological polar surface area from 75.3 Ų to 66.5 Ų and modestly increasing computed LogP from −1.1 to −0.9 [1][2]. These changes are consequential for passive membrane permeability predictions and scaffold optimization campaigns where hydrogen-bonding capacity must be controlled. Furthermore, analogs lacking the C5-acetyl group forfeit the primary synthetic handle for further derivatization via condensation, cyclization, or Mannich-type reactions that define this compound's role as a scaffold intermediate . The quantitative differentiation dimensions are elaborated in Section 3 below.

Quantitative Differentiation Evidence: 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Closest Analogs


Reduced Hydrogen Bond Donor Count Improves Drug-Likeness Metrics Relative to 5-Acetyluracil

The N3-methyl substitution on 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione eliminates one hydrogen bond donor relative to the des-methyl comparator 5-acetyluracil (CAS 6214-65-9). This structural change reduces the HBD count from 2 to 1, lowers the topological polar surface area from 75.3 Ų to 66.5 Ų, and shifts the computed XLogP3 from −1.1 to −0.9 [1][2]. In scaffold-to-lead campaigns, a lower HBD count is associated with improved passive transcellular permeability, and TPSA values below 140 Ų are predictive of oral bioavailability according to the Veber rules [3].

Medicinal chemistry Scaffold optimization Drug-likeness

Ionization State Differentiation: pKa and LogD Profile vs. 5-Acetyluracil

The target compound exhibits a computed acid pKa of 10.28 (JChem) with LogD values of −0.715 at both pH 5.5 and pH 7.4, reflecting minimal pH-dependent partitioning across physiologically relevant pH ranges [1]. In contrast, 5-acetyluracil possesses two ionizable N–H protons (positions 1 and 3), yielding a more complex pH-dependent speciation profile and a higher predicted aqueous solubility at basic pH due to additional deprotonation sites [2]. The N3-methylation on the target compound locks one ionizable site, simplifying the ionization profile and providing a more predictable partitioning behavior across gastrointestinal and intracellular pH gradients.

Physicochemical profiling pH-dependent partitioning Formulation development

C5-Acetyl Synthetic Handle Confers Scaffold Versatility Absent in 3-Methyluracil

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione contains a reactive C5-acetyl carbonyl group that serves as a primary synthetic handle for condensation reactions (e.g., with hydrazines to form pyrazoles), Mannich reactions, reduction to hydroxyethyl derivatives, and nucleophilic addition sequences [1]. The comparator 3-methyluracil (CAS 608-34-4) lacks this acetyl moiety entirely, possessing only the unsubstituted C5–H position, which requires electrophilic functionalization before further elaboration [2]. 5-Acetyluracil retains the acetyl group but lacks N3-methylation, meaning the scaffold diversification potential at C5 is preserved in the target compound while the N3 position is blocked, enabling regiospecific derivatization at N1 without competing reactions at N3.

Synthetic chemistry Scaffold diversification Medicinal chemistry

Commercial Availability and Purity Grade Differentiation Across Vendors

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is available from multiple global suppliers at differentiated purity grades: 95% (AKSci, Biosynth/CymitQuimica, Enamine), ≥97% (MolCore), and 98% (Leyan) . In contrast, the des-methyl analog 5-acetyluracil is a commodity chemical available at scale (bulk gram-to-kilogram quantities) from major distributors such as TCI ($65/1g), Thermo Fisher, and Sigma Aldrich at significantly lower cost per gram . The target compound's premium pricing (€621/50mg from CymitQuimica, equating to ~€12,420/g) reflects its specialized nature and lower production volume, distinguishing it as a boutique scaffold for targeted library synthesis rather than bulk screening applications .

Procurement Quality control Supply chain

GHS Safety Classification Enables Simplified Handling vs. Heavily Regulated Analogs

According to the ECHA C&L Inventory, 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is classified under GHS as a Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation), with a 'Warning' signal word [1]. It is not classified as hazardous for DOT/IATA transport . This safety profile enables standard laboratory handling without the specialized containment, licensing, or shipping restrictions that apply to controlled substances or known potent pharmacologics. For procurement workflows, this translates to lower administrative burden, fewer import/export restrictions, and simplified institutional approval compared with bioactive uracil derivatives that carry reproductive toxicity, mutagenicity, or higher acute toxicity classifications.

Laboratory safety Regulatory compliance Procurement logistics

Optimal Procurement and Application Scenarios for 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Quantitative Evidence


Regiospecific N1-Derivatization Library Synthesis Without Regioisomeric Purification

Researchers constructing focused libraries of N1-substituted uracil derivatives should procure 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione rather than 5-acetyluracil when regiospecific alkylation at N1 is required. The N3-methyl blocking group eliminates competing N3 reactivity, avoiding regioisomeric mixtures that would otherwise require costly chromatographic separation. The C5-acetyl group remains available for parallel diversification via condensation, reduction, or Mannich chemistry [1]. The compound's single hydrogen bond donor (vs. two for 5-acetyluracil) also confers improved predicted membrane permeability for cell-based screening of the resulting library members [2].

Scaffold-Hopping Campaigns Targeting Improved logD and CNS Multiparameter Optimization (MPO) Scores

In CNS drug discovery programs where physicochemical property optimization is critical, this compound's computed TPSA of 66.5 Ų (well below the 90 Ų threshold for CNS penetration) and pH-invariant LogD of −0.715 offer a measurable advantage over 5-acetyluracil (TPSA 75.3 Ų, XLogP3 −1.1) [1][2]. The reduced HBD count and modestly elevated LogP shift the scaffold closer to the CNS MPO sweet spot, making it a more promising starting point for CNS-targeted lead generation. Procurement should prioritize this scaffold when CNS exposure is a key design criterion, as the physicochemical differentiation is structurally determined and not achievable with the des-methyl analog.

Boutique Scaffold Procurement for Targeted Covalent Inhibitor Design

The C5-acetyl carbonyl group can serve as a latent warhead precursor or as an attachment point for electrophilic moieties in targeted covalent inhibitor (TCI) design. The N3-methylation ensures that any subsequent N1-functionalization occurs regiospecifically, preserving the desired geometry of the final inhibitor pharmacophore. The compound's premium pricing (€621/50mg) positions it for medicinal chemistry optimization campaigns rather than high-throughput screening, consistent with its use as a specialized scaffold [1]. Procurement teams should budget for small-quantity, high-value purchases from suppliers such as Biosynth/CymitQuimica or Enamine for analog synthesis programs.

Building Block for Physicochemical Property Benchmarking in Uracil-Based Compound Series

This compound can serve as a defined physicochemical reference standard for benchmarking new uracil-based analogs. Its well-characterized properties—pKa 10.28, LogD(pH 7.4) −0.715, TPSA 66.5 Ų, HBD 1, rotatable bonds 1, and Lipinski Rule of 5 compliance—provide a reproducible baseline for assessing the impact of additional substituents on drug-likeness metrics [1][2]. Using this compound as an internal reference in property profiling assays enables consistent cross-project comparisons that cannot be achieved with 5-acetyluracil due to its different ionization and polarity characteristics.

Quote Request

Request a Quote for 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.